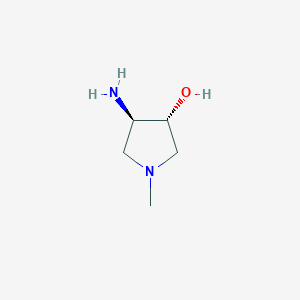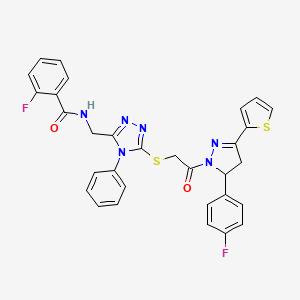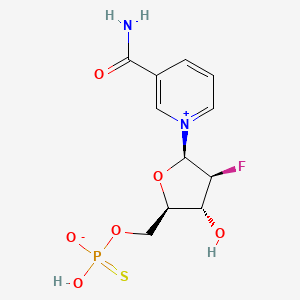
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Properties
Selective activation of group-II metabotropic glutamate receptors (mGlu2 and mGlu3) by compounds structurally related to (3R,4R)-4-amino-1-methylpyrrolidin-3-ol, such as Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), has been shown to protect neurons against excitotoxic degeneration. This suggests the potential for similar compounds to serve as neuroprotective drugs by attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) (Battaglia et al., 1998).
Catalysts in Asymmetric Synthesis
Compounds related to this compound have been utilized as catalysts in asymmetric Michael additions and other reactions. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of these compounds in facilitating enantioselective synthesis (Ruiz-Olalla et al., 2015).
Modulation of Biological Activities
The interaction between methyllithium and chiral 3-aminopyrrolidine lithium amides has been studied, highlighting how lithium chelation can control the topology of the pyrrolidine ring, impacting the reactivity and selectivity in chemical reactions. This study underscores the importance of this compound derivatives in designing complex molecular structures with specific chiral configurations (Corruble et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-4-amino-1-methylpyrrolidin-3-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Methylamine", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with methylamine in the presence of hydrogen gas and a catalyst to form (S)-methylpyrrolidine-2-carboxylate.", "Step 2: (S)-methylpyrrolidine-2-carboxylate is reduced with sodium borohydride to form (S)-methylpyrrolidine-2-carboxylic acid.", "Step 3: (S)-methylpyrrolidine-2-carboxylic acid is reacted with hydrochloric acid to form (S)-methylpyrrolidinium chloride.", "Step 4: (S)-methylpyrrolidinium chloride is reacted with sodium hydroxide to form (S)-methylpyrrolidin-2-one.", "Step 5: (S)-methylpyrrolidin-2-one is reacted with hydrogen gas and a catalyst to form (3R,4R)-4-amino-1-methylpyrrolidin-3-ol.", "Step 6: The product is purified using ethanol and water to obtain the final compound." ] } | |
CAS番号 |
1375066-18-4 |
分子式 |
C5H12N2O |
分子量 |
116.16 g/mol |
IUPAC名 |
(3S,4S)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChIキー |
CIQOTANLSZEILP-WHFBIAKZSA-N |
異性体SMILES |
CN1C[C@@H]([C@H](C1)O)N |
SMILES |
CN1CC(C(C1)O)N |
正規SMILES |
CN1CC(C(C1)O)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide](/img/structure/B2685453.png)


![N-(3-methylbutyl)-1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-3-carboxamide](/img/structure/B2685457.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685464.png)
![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)



![(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine](/img/structure/B2685472.png)
